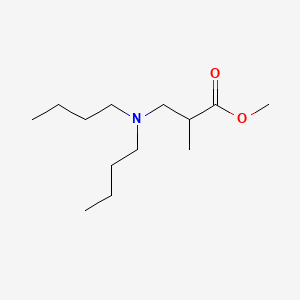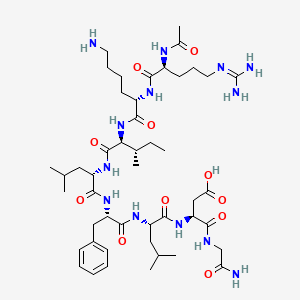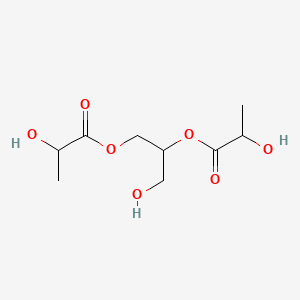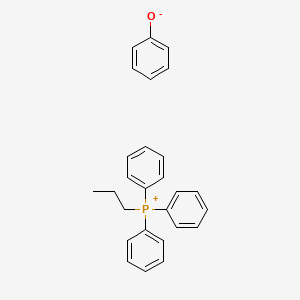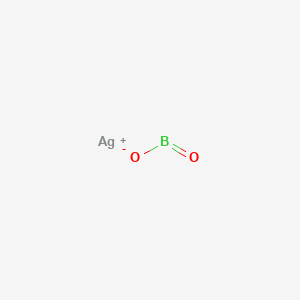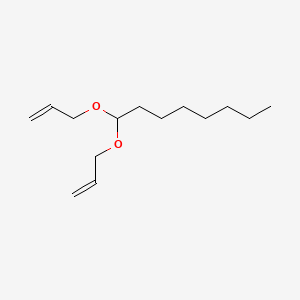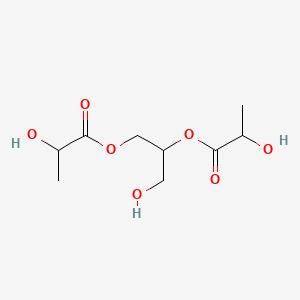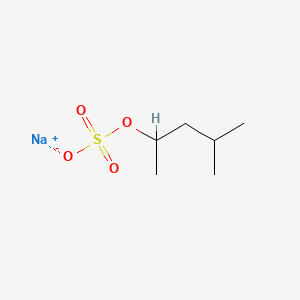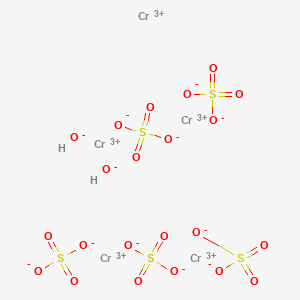
beta-Methyl-beta-propylphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Methyl-beta-propylphenethyl alcohol: is a chemical compound with the molecular formula C12H18O . It is a colorless liquid with a characteristic aromatic odor, commonly used in the fragrance industry as a component of perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing beta-Methyl-beta-propylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of a suitable aryl halide with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for use in fragrances and other applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Methyl-beta-propylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Used in the synthesis of pharmaceuticals and biologically active compounds.
Industry:
- Widely used in the fragrance industry as a component of perfumes and flavorings.
- Utilized in the production of various consumer products, including cosmetics and personal care items .
Mechanism of Action
The mechanism of action of beta-Methyl-beta-propylphenethyl alcohol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, its antimicrobial effects may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Phenethyl alcohol: Similar structure but lacks the beta-methyl and beta-propyl groups.
Benzyl alcohol: Similar aromatic alcohol but with a different substitution pattern.
Uniqueness:
- The presence of both beta-methyl and beta-propyl groups in beta-Methyl-beta-propylphenethyl alcohol provides unique steric and electronic properties, making it distinct from other aromatic alcohols. These properties can influence its reactivity and interactions with biological targets, enhancing its utility in various applications .
Properties
CAS No. |
85099-33-8 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
InChI Key |
OWEDJRDRHPIFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


